7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a hydroxymethyl group attached to the seventh position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with an aldehyde in the presence of a catalyst can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxymethyl group but shares the tetrahydroquinoline core.
7-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a hydroxymethyl group.
7-Amino-1,2,3,4-tetrahydroquinoline: Features an amino group at the seventh position.
Uniqueness
7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H11NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-2,5,11-12H,3-4,6H2 |
InChI Key |
VMHSBHLVYJWRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.